molecular formula C18H6 B579451 (1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne CAS No. 16668-69-2

(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne

Cat. No.: B579451
CAS No.: 16668-69-2
M. Wt: 222.246
InChI Key: RHOOSKAZOQOZQB-UBCYHLSZSA-N
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Description

(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is a complex organic compound with the molecular formula C18H6. It is characterized by a cyclic structure with alternating triple and double bonds, making it a highly conjugated system.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne can be synthesized through a series of coupling reactions. One common method involves the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions

(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne involves its highly conjugated system, which allows for efficient electron delocalization. This property makes it an excellent candidate for use in electronic devices and materials science. The compound can interact with various molecular targets, including transition metals and organic substrates, through coordination and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is unique due to its combination of triple and double bonds within a cyclic structure, providing a highly conjugated system. This makes it distinct from other similar compounds, which typically have either all double bonds or a different arrangement of triple bonds .

Properties

CAS No.

16668-69-2

Molecular Formula

C18H6

Molecular Weight

222.246

IUPAC Name

(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne

InChI

InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-2,11-14H/b2-1-,13-11-,14-12-

InChI Key

RHOOSKAZOQOZQB-UBCYHLSZSA-N

SMILES

C1=CC#CC#CC=CC#CC#CC=CC#CC#C1

Synonyms

(1Z,7Z,13Z)-1,7,13-Cyclooctadecatriene-3,5,9,11,15,17-hexyne

Origin of Product

United States

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